molecular formula C8H8BrNO2 B115719 3-Methyl-4-nitrobenzyl bromide CAS No. 141281-38-1

3-Methyl-4-nitrobenzyl bromide

Cat. No.: B115719
CAS No.: 141281-38-1
M. Wt: 230.06 g/mol
InChI Key: WOUWGCLQOJPWHS-UHFFFAOYSA-N
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Description

Role of Nitro and Alkyl Substituents in Modulating Benzyl (B1604629) Halide Reactivity and Positional Selectivity

The reactivity and positional selectivity of benzyl halides can be significantly influenced by the presence of substituents on the aromatic ring, such as nitro ((-NO_2)) and alkyl groups. These substituents alter the electronic properties of the benzene (B151609) ring, which in turn affects the stability of reaction intermediates and transition states.

Nitro Group (-NO₂):

The nitro group is a strong electron-withdrawing group. Its presence on the benzene ring deactivates the ring towards electrophilic aromatic substitution by decreasing the electron density of the ring. msu.edu However, in the context of nucleophilic substitution at the benzylic position, a nitro group, particularly at the ortho or para position, enhances the reactivity of the benzyl halide. msu.edu This is because the electron-withdrawing nature of the nitro group stabilizes the transition state of S(_N)2 reactions and the carbocation intermediate in S(_N)1 reactions. The nitro group can delocalize the negative charge in the transition state of an S(_N)Ar reaction, making the ring more susceptible to nucleophilic attack. chemistry.coach In the case of 3-Methyl-4-nitrobenzyl bromide, the nitro group at the para position significantly enhances the electrophilicity of the benzylic carbon, making it more prone to attack by nucleophiles.

Alkyl Group (-R):

Overview of this compound within the Landscape of Contemporary Chemical Research

This compound is a substituted benzyl bromide that has garnered attention in contemporary chemical research due to its specific structural features and reactivity. cymitquimica.com It is an organic compound with a bromine atom, a nitro group, and a methyl group attached to a benzene ring. cymitquimica.com Specifically, the methyl group is at the meta position and the nitro group is at the para position relative to the benzylic carbon. cymitquimica.com This arrangement of substituents imparts a unique reactivity profile to the molecule.

The presence of the bromine atom makes it a good leaving group in nucleophilic substitution reactions. cymitquimica.com The strong electron-withdrawing nitro group at the para position significantly enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity makes this compound a valuable intermediate in various organic syntheses. cymitquimica.com

Research has highlighted its utility as a precursor in the synthesis of a range of more complex molecules. For example, it is used in the preparation of various pharmaceuticals and agrochemicals. cymitquimica.com Derivatives of this compound have shown potential as anticancer agents. The compound also serves as an intermediate in the synthesis of other important organic compounds, such as 3-methyl-4-nitrobenzoic acid. google.com

The reactivity of this compound allows for a variety of chemical transformations, including:

Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a wide range of nucleophiles.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, opening up further synthetic possibilities.

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid.

The combination of a reactive benzylic bromide functionality with the electronic effects of the nitro and methyl substituents makes this compound a versatile and important building block in modern organic chemistry.

Interactive Data Tables

Properties of this compound

PropertyValue
CAS Number 141281-38-1
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Yellow to brown solid

Reactions of this compound

Reaction TypeReagentsProduct
Nucleophilic SubstitutionVarious NucleophilesSubstituted benzyl derivatives
Reduction of Nitro GroupH₂/Pd-C or SnCl₂/HCl3-methyl-4-aminobenzyl bromide
Oxidation of Methyl GroupKMnO₄3-carboxy-4-nitrobenzyl bromide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUWGCLQOJPWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403386
Record name 3-Methyl-4-nitrobenzyl bromide
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URL https://comptox.epa.gov/dashboard/DTXSID10403386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141281-38-1
Record name 3-Methyl-4-nitrobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-nitrobenzyl bromide
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Advanced Synthetic Methodologies and Preparation Strategies

Selective Bromination Techniques for Substituted Nitrotoluenes

The selective introduction of a bromine atom at the benzylic position of substituted nitrotoluenes is a critical step in the synthesis of compounds like 3-Methyl-4-nitrobenzyl bromide. This requires precise control over reaction conditions to favor the desired product over potential isomers and byproducts.

Free Radical Bromination and Methodologies for Achieving Regioselectivity

Free radical bromination is a common method for introducing a bromine atom onto a benzylic carbon. chadsprep.com The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a classic example of this approach. wikipedia.orgscientificupdate.com The reaction is typically carried out under reflux in a non-polar solvent such as carbon tetrachloride (CCl₄). wikipedia.org The stability of the resulting benzylic radical intermediate drives the reaction's regioselectivity, favoring substitution at the carbon adjacent to the aromatic ring. wikipedia.org

To achieve high regioselectivity, it is crucial to maintain a low concentration of molecular bromine (Br₂), which can be generated in situ from the reaction of NBS with trace amounts of HBr. chadsprep.com This low concentration minimizes competitive electrophilic aromatic substitution on the electron-rich benzene (B151609) ring. chadsprep.com The choice of brominating agent and reaction conditions plays a significant role in directing the substitution. For instance, using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a catalyst like ZrCl₄ can prevent competing aromatic bromination. scientificupdate.com

The directing effects of substituents on the aromatic ring also influence regioselectivity. In the case of p-nitrotoluene, the methyl group is an ortho-, para-director, while the nitro group is a meta-director. stackexchange.comlibretexts.org The activating effect of the methyl group generally directs the incoming electrophile, but the strongly deactivating nitro group also exerts a significant influence. stackexchange.com

Controlled Reaction Conditions for Minimizing Dibromo-Byproduct Formation

A significant challenge in benzylic bromination is the potential for over-bromination, leading to the formation of dibromo-byproducts. scientificupdate.com Controlling the reaction to favor the mono-brominated product is essential for achieving high yields and purity.

Several strategies can be employed to minimize the formation of these byproducts:

Continuous Reagent Addition: A continuous feed of the brominating agent, such as a slurry of NBS, helps maintain a low concentration of bromine in the reaction mixture, thereby reducing the likelihood of a second bromination event. scientificupdate.com

Substrate Excess: Using an excess of the starting toluene (B28343) derivative can suppress the formation of dibromo impurities. scilit.comnih.gov

Photochemical Bromination: Continuous photochemical bromination, where bromine is generated in situ using reagents like NaBrO₃/HBr and irradiated with light, allows for precise control over the reaction rate and can minimize byproduct formation. scientificupdate.com

Temperature Control: Lowering the reaction temperature can favor the kinetic product, which is often the mono-brominated species. For example, in the bromination of p-nitrotoluene, conducting the reaction at a lower temperature can increase the selectivity for the mono-bromo product. google.com

Catalyst Selection: The use of specific catalysts can enhance selectivity. For instance, bentonite (B74815) has been shown to selectively catalyze the methyl group bromination of p-nitrotoluene. google.com

Parameter Condition to Minimize Dibromo-Byproduct Rationale Reference(s)
Reagent Concentration Continuous addition of brominating agent (e.g., NBS slurry)Maintains a low concentration of Br₂, reducing the probability of a second bromination. scientificupdate.com
Substrate Ratio Use of excess toluene derivativeIncreases the statistical likelihood of the brominating agent reacting with the starting material rather than the mono-brominated product. scilit.comnih.gov
Reaction Initiation Continuous photochemical initiationAllows for precise control over the generation of bromine radicals, minimizing over-reaction. scientificupdate.com
Temperature Lower reaction temperaturesFavors the kinetically controlled mono-brominated product.
Catalyst Use of selective catalysts (e.g., bentonite)Can preferentially catalyze the formation of the mono-bromo product. google.com

Electrochemical Synthesis Pathways and Controlled Oxidation Methods Relevant to Analogues

Electrochemical methods offer a sustainable and controllable alternative for synthesizing nitroaromatic compounds and their derivatives. acs.org These techniques often proceed under mild conditions and can avoid the use of harsh or toxic reagents. rsc.org

For the synthesis of alkyl nitroaromatic compounds, electrochemical oxidation of a σ-complex formed between a nitroaromatic compound and a nucleophile (like an organolithium or Grignard reagent) has been demonstrated. acs.org This method allows for C-C bond formation on the aromatic ring. acs.org

The cathodic reduction of nitroarenes is another well-studied electrochemical process that can lead to various products, including hydroxylamines and amines, which are valuable synthetic intermediates. acs.org The selectivity of these reductions is highly dependent on factors such as pH, supporting electrolyte, current density, and the amount of applied charge. acs.org For instance, the electrochemical reduction of nitrobenzenes can be paired with the anodic oxidation of benzyl (B1604629) alcohols to synthesize nitrones. acs.orgnih.gov

Recent developments have shown that the electrochemical reduction of nitroarenes can be used to construct complex heterocyclic structures like 2,1-benzisoxazoles in a sustainable manner using simple undivided cells and carbon-based electrodes. rsc.org

Green Chemistry Approaches in the Synthesis of Nitrobenzyl Bromides

The principles of green chemistry are increasingly being applied to the synthesis of nitrobenzyl bromides to reduce environmental impact and enhance safety. guidechem.com This involves the use of less hazardous reagents, alternative energy sources, and solvent-free reaction conditions. nih.govcem.com

Exploration of Solvent-Free Reaction Conditions for Enhanced Sustainability

Solvent-free, or neat, reactions are a cornerstone of green chemistry, as they eliminate the environmental and safety issues associated with volatile organic solvents. cem.com Microwave irradiation has proven to be a particularly effective energy source for promoting solvent-free reactions, often leading to significantly reduced reaction times and increased yields. cem.comtandfonline.comresearchgate.net

Several solvent-free methods for the synthesis of benzylic bromides have been developed:

Microwave-Assisted Synthesis: The reaction of benzylic alcohols with a combination of triphenylphosphine (B44618) and N-bromosuccinimide under solvent-free microwave irradiation can produce benzylic bromides in high yields and very short reaction times (often less than 30 seconds). tandfonline.comresearchgate.net This method operates under neutral conditions, which can be advantageous for sensitive substrates. tandfonline.com

Solid-Phase Synthesis: Reactions can be performed by adsorbing the reactants onto a solid support like basic alumina, followed by microwave irradiation. cem.com This technique has been successfully used for various transformations, including the synthesis of N-acylated cephalosporin (B10832234) derivatives. cem.com For the synthesis of pyridinium (B92312) bromides, a solvent-free solid-phase method was found to be superior to conventional methods in terms of reaction time and environmental impact. researchgate.net

Solar Photothermochemical Reactions: In a notable green synthesis of p-nitrobenzyl bromide, solar radiation was used as the sole energy source to drive the reaction between p-nitrotoluene and a brominating reagent in the absence of a solvent. scilit.comnih.gov The pure product was then isolated using supercritical CO₂ extraction, a green solvent. scilit.comnih.gov

H₂O₂/HBr System: The use of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) as a brominating system is considered a greener alternative to traditional methods. guidechem.com The reaction produces water as the only byproduct and can be performed under mild conditions. guidechem.com

Green Chemistry Approach Reagents/Conditions Advantages Reference(s)
Microwave-Assisted Solvent-Free Synthesis Benzylic alcohol, PPh₃, NBS, MicrowaveRapid reaction times, high yields, neutral conditions, no solvent waste. tandfonline.comresearchgate.net
Solid-Phase Microwave Synthesis Reactants adsorbed on solid support (e.g., alumina), MicrowaveReduced reaction times, high yields, simplified work-up. cem.com
Solar Photothermochemical Reaction Neat substrate, solar radiation, Br⁻/BrO₃⁻Utilizes renewable energy, solvent-free, clean product isolation with supercritical CO₂. scilit.comnih.gov
H₂O₂/HBr Oxidation Toluene derivative, H₂O₂, HBrLess toxic bromine source, water as the only byproduct, mild conditions. guidechem.com

Mechanistic Investigations of Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the Benzyl (B1604629) Bromide Moiety

The benzyl bromide group is the primary site of reactivity in 3-methyl-4-nitrobenzyl bromide for nucleophilic substitution reactions. In these reactions, a nucleophile replaces the bromide ion. The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, and the predominant pathway is determined by the reaction conditions and the nature of the nucleophile.

The benzylic position of this compound allows for the possibility of both S(_N)1 and S(_N)2 reaction mechanisms. khanacademy.org An S(_N)1 reaction involves a two-step process where the leaving group (bromide) first departs to form a carbocation intermediate, which is then attacked by the nucleophile. The stability of the benzylic carbocation, which is enhanced by resonance with the benzene (B151609) ring, makes the S(_N)1 pathway plausible. khanacademy.org

Conversely, the S(_N)2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. khanacademy.org For primary alkyl halides like benzyl bromide, the S(_N)2 pathway is often favored due to reduced steric hindrance. acs.org The presence of the methyl group at the 3-position does not significantly hinder the approach of a nucleophile to the benzylic carbon.

The selectivity between S(_N)1 and S(_N)2 pathways can be influenced by several factors:

Solvent: Polar protic solvents, which can solvate both the carbocation and the leaving group, tend to favor the S(_N)1 mechanism. Polar aprotic solvents, on the other hand, are more conducive to S(_N)2 reactions.

Nucleophile: Weak nucleophiles or low concentrations of nucleophiles favor the S(_N)1 pathway, as the rate-determining step is the formation of the carbocation. Strong nucleophiles in high concentrations promote the S(_N)2 mechanism.

Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation, thus favoring the S(_N)1 pathway.

Kinetic studies on similar benzyl bromide systems have shown that it is possible for both S(_N)1 and S(_N)2 reactions to occur concurrently. researchgate.net

The nitro group (-NO(_2)) at the 4-position of the benzene ring plays a crucial role in the reactivity of this compound. As a strong electron-withdrawing group, it significantly enhances the electrophilicity of the benzylic carbon. scbt.com This increased positive character at the reaction center makes it more susceptible to attack by nucleophiles.

The electron-withdrawing nature of the nitro group influences the kinetics of both S(_N)1 and S(_N)2 reactions.

In an S(_N)2 reaction , the increased electrophilicity of the benzylic carbon accelerates the rate of nucleophilic attack.

In an S(_N)1 reaction , the nitro group destabilizes the formation of a positive charge on the benzylic carbon through its inductive and resonance effects. This would theoretically slow down the rate of an S(_N)1 reaction.

However, studies on the base-catalyzed reactions of 4-nitrobenzyl chloride and its 3-methyl derivative have indicated that the presence of the nitro group facilitates the extraction of a proton from the benzylic carbon, which can lead to other reaction pathways, such as the formation of epoxides in the presence of an aldehyde. rsc.org This highlights the complex influence of the nitro group, which not only affects the electrophilicity of the benzylic carbon but can also promote alternative reaction mechanisms.

Factor Influence on S(_N)1 Pathway Influence on S(_N)2 Pathway
Benzyl Moiety Stabilizes carbocation intermediate through resonance.Accessible primary carbon facilitates nucleophilic attack.
Nitro Group Destabilizes carbocation intermediate through electron withdrawal.Increases electrophilicity of the benzylic carbon, accelerating the reaction.
Methyl Group Minor steric hindrance.Minor steric hindrance.
Solvent Favored by polar protic solvents.Favored by polar aprotic solvents.
Nucleophile Favored by weak nucleophiles.Favored by strong nucleophiles.

Radical Reaction Pathways and Intermediates

Beyond nucleophilic substitution, this compound can also participate in radical reactions, particularly through single-electron transfer (SET) processes. These pathways involve the formation of radical intermediates that can lead to a variety of products.

The reduction of nitroaromatic halides like this compound can proceed through an initial electron transfer to the nitroaromatic π system, forming a radical anion. core.ac.uk This is followed by the cleavage of the carbon-bromine bond, generating a nitrobenzyl radical and a bromide anion. core.ac.uk This process is essentially an intramolecular electron transfer from the π* orbital of the nitroaromatic system to the σ* orbital of the C-Br bond. core.ac.uk

The stability of the resulting nitrobenzyl radical is a key factor in these reactions. The nitro group acts as an intramolecular catalyst for the cleavage of the halogen. core.ac.uk Studies on related nitrobenzyl halides have confirmed the formation of these anion radicals and subsequent radical species through techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy. acs.org The high proton affinity of the nitrobenzyl anion radical can also lead to subsequent proton transfer reactions. nih.gov

Once the nitrobenzyl radical is formed, it can undergo several reaction pathways to form the final products. core.ac.uk These pathways include:

Dimerization: Two nitrobenzyl radicals can couple to form a dimer, such as 1,2-bis(3-methyl-4-nitrophenyl)ethane. This is a common outcome in the absence of other reactive species. core.ac.ukresearchgate.net

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form 3-methyl-4-nitrotoluene. core.ac.uk

Coupling with other Radicals or Molecules: The nitrobenzyl radical can be trapped by other radical species or add to unsaturated molecules. For instance, N-heterocyclic carbene (NHC) catalysis can generate nitrobenzyl radicals that couple with ketones to form tertiary alcohols. nih.gov

The specific products formed depend on the reaction conditions, including the method of radical generation (e.g., electrochemical, photochemical, or catalyst-induced) and the presence of other reactants. core.ac.uknih.gov

Reaction Type Initiating Step Key Intermediate Potential Products
Nucleophilic Substitution (S(_N)1) Leaving group departureBenzylic carbocationSubstitution product
Nucleophilic Substitution (S(_N)2) Nucleophilic attackPentacoordinate transition stateSubstitution product
Radical Reaction (SET) Single-electron transferNitrobenzyl radical anion, Nitrobenzyl radicalDimer, Hydrogen abstraction product, Coupling products

Photoreactivity and Photoremovable Applications of Related Nitrobenzyl Systems

Ortho-nitrobenzyl derivatives are a well-studied class of compounds known for their photoreactivity, which has led to their widespread use as photoremovable protecting groups (PPGs). mdpi.commdpi.comacs.org Upon irradiation with UV light, these compounds undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. mdpi.com This intermediate then rearranges and fragments to release the protected substrate and a nitrosobenzaldehyde byproduct. mdpi.com

While this compound is a para-nitro substituted compound, the principles of photoreactivity in nitrobenzyl systems are relevant. The efficiency and wavelength of photolysis can be tuned by modifying the substitution pattern on the aromatic ring. mdpi.com For instance, the introduction of electron-donating groups can shift the absorption to longer wavelengths and increase the quantum yield of photolysis. mdpi.com

The applications of photoremovable nitrobenzyl groups are extensive and include:

Controlled Release: Caged compounds, where a bioactive molecule is attached to a nitrobenzyl group, can be used to release the active substance with spatial and temporal control using light. nih.govnih.gov This has applications in drug delivery and neurobiology. acs.orgnih.gov

Materials Science: Photolabile nitrobenzyl groups have been incorporated into polymer networks to create photoresponsive materials for applications such as photoresists and light-triggered self-healing polymers. mdpi.com

DNA Nanotechnology: Ortho-nitrobenzyl-functionalized nucleic acids have been used for the phototriggered control of DNA structures and functions. nih.gov

Although direct applications of this compound as a photoremovable group are not extensively documented, its structural similarity to photolabile nitrobenzyl systems suggests potential for such applications, possibly with modifications to optimize its photochemical properties.

Investigation of Intramolecular Photo-Rearrangement Mechanisms

The photochemistry of ortho-nitrobenzyl compounds, including this compound, is a subject of extensive study, primarily due to their use as photoremovable protecting groups. acs.orgresearchgate.net The central mechanistic feature is an intramolecular hydrogen abstraction initiated by the excitation of the nitro group. nih.gov Upon absorption of UV light, the molecule is promoted to an excited state. nih.gov

The mechanism for o-nitrobenzyl derivatives proceeds via the excited nitro group abstracting a hydrogen atom from the benzylic position (the -CH2Br group). researchgate.netnih.gov This intramolecular hydrogen transfer is a key step, leading to the formation of a transient species. researchgate.net For this compound, this process would involve the transfer of a proton from the bromomethyl group to one of the oxygen atoms of the ortho-nitro group. This rearrangement leads directly to the formation of an aci-nitro tautomer, a quinonoid intermediate, which is fundamental to the subsequent chemical transformations. nih.govacs.org Studies on analogous compounds like o-nitrotoluene show that this tautomerization can occur through both singlet and triplet excited states. acs.org The singlet channel provides a rapid formation pathway (1-10 ps), while a slower triplet channel (around 1500 ps) also contributes to the formation of the aci-nitro intermediate. acs.org

Formation and Reactivity of Aci-Nitro Tautomers

The aci-nitro intermediate is characterized by a nitronic acid functional group and a quinoid ring structure, which gives rise to a strong absorption band around 400 nm. researchgate.netacs.org The subsequent reactivity of this tautomer dictates the final products of the photoreaction. In the absence of a suitable leaving group, the aci-nitro species would typically revert to the original nitrobenzyl structure. acs.org However, with the bromide present at the benzylic position, the aci-nitro intermediate undergoes further irreversible reactions. nih.gov

The typical pathway involves an irreversible cyclization of the aci-nitro intermediate to form a dihydrobenzisoxazolol derivative. nih.gov This is followed by a ring-opening step to a hemiacetal intermediate, which then hydrolyzes to release the leaving group (in this case, hydrobromic acid) and form the final byproduct, 3-methyl-4-nitrosobenzaldehyde. nih.gov The rate of decay of the aci-nitro intermediate is influenced by factors such as the specific substitution on the aromatic ring, the solvent, and the pH. nih.gov

Metal-Catalyzed Transformations and Coupling Reactions

Cross-Coupling Methodologies Involving Benzyl Bromide Derivatives

The homocoupling of benzyl bromide derivatives to form the corresponding bibenzyl (1,2-diarylethane) structures is a significant carbon-carbon bond-forming reaction. Various catalytic systems have been developed to achieve this transformation. For instance, nickel complexes are effective catalysts for the homocoupling of benzyl halides. nih.gov The use of NiBr2(PPh3)2 in the presence of a zinc reductant and an iodide source like tetraethylammonium (B1195904) iodide (Et4NI) has been shown to promote the homocoupling of aryl and benzyl bromides. nih.gov

Photoredox catalysis offers another mild and efficient route. Sustainable lead-free metal halide nanocrystals, such as Cs3Sb2Br9, have been demonstrated to catalyze the C(sp3)-C(sp3) homocoupling of benzyl bromides under visible light irradiation. acs.org The reaction mechanism involves the photoexcited nanocrystal transferring an electron to the benzyl bromide, generating a benzyl radical which then dimerizes. acs.org However, the electronic nature of substituents on the benzyl bromide plays a crucial role. While substrates with electron-donating groups readily undergo homocoupling, those with strong electron-withdrawing groups, such as p-nitrobenzyl bromide, have been found to be unreactive under certain photocatalytic conditions. nih.govacs.org This suggests that the nitro group on this compound could present challenges for specific catalytic systems due to competitive electron transfer processes or the formation of inactive catalyst complexes. nih.gov

Table 1: Catalytic Systems for Homocoupling of Benzyl Bromide Derivatives

Catalyst System Reductant/Conditions Substrate Example Product Type Reference
NiBr₂(PPh₃)₂ Zn⁰, Et₄NI, THF Bromobenzene Biaryl nih.gov
Cs₃Sb₂Br₉ NCs Visible light, Hexane 4-Methoxybenzyl bromide Bibenzyl derivative acs.org
Zr(MeCNN)₂ MeOBIH, Et₃N Benzyl bromide Bibenzyl ed.ac.uk

Catalytic boration represents a powerful method for synthesizing organoboron compounds, which are versatile intermediates in organic chemistry. The hydroboration of various unsaturated functional groups and C-X bonds can be achieved using catalysts. For instance, Grignard reagents such as methyl magnesium chloride (MeMgCl) have been shown to catalyze the hydroboration of esters and nitriles with pinacolborane (HBpin). mdpi.com Similarly, simple inorganic bases like potassium carbonate (K₂CO₃) can catalyze the hydroboration of aldehydes and ketones. acs.org

While direct catalytic boration of benzyl bromides is less commonly documented than for other substrates, the principles can be extended. The reaction would involve the formal substitution of the bromine atom with a boryl group, such as pinacolborane. The reactivity in such transformations is often influenced by the electronic properties of the substrate. acs.org For example, in the K₂CO₃-catalyzed hydroboration of aldehydes, substrates with electron-withdrawing substituents, including nitro groups, were found to undergo conversion to the corresponding boronate esters efficiently. acs.org This suggests that this compound, with its electron-withdrawing nitro group enhancing the electrophilicity of the benzylic carbon, could be a suitable candidate for catalytic boration methodologies designed to functionalize benzylic C-Br bonds.

Table 2: Conditions for Catalytic Hydroboration of Substrates with Electron-Withdrawing Groups

Catalyst Boron Source Substrate Type Key Conditions Reference
K₂CO₃ (0.5 mol%) HBpin 4-Nitrobenzaldehyde THF, Room Temp acs.org
MeMgCl (5 mol%) HBpin Ethyl benzoate THF, 25 °C, 30 min mdpi.com

Lewis Acid Catalysis in Carbon-Carbon Bond Homologation

Lewis acid catalysis is a cornerstone of organic synthesis, enabling a wide array of carbon-carbon bond-forming reactions, including homologation processes. researchgate.net Homologation, the extension of a carbon chain by a single carbon atom or more, can be achieved through various strategies. nih.govcore.ac.uk One-carbon homologation of aryl ketones, for example, can be accomplished via the insertion of carbenoids derived from diazo compounds, a reaction often catalyzed by chiral Lewis acids like scandium(III) complexes to control stereochemistry. nih.govcore.ac.uk

In the context of this compound, its role in Lewis acid-catalyzed homologation would likely be as an electrophilic partner. The benzylic bromide is an excellent leaving group, and the electron-withdrawing nitro group further activates the benzylic carbon toward nucleophilic attack. A Lewis acid could be employed to activate a nucleophilic partner (e.g., an enolate or silyl (B83357) enol ether), which would then react with this compound in an alkylation reaction. This process would result in the homologation of the nucleophile's carbon skeleton by the 3-methyl-4-nitrobenzyl moiety. While direct catalysis on the benzyl bromide itself is less common, its high reactivity makes it a prime substrate for reactions with Lewis acid-activated nucleophiles, fitting into the broader scope of Lewis acid-promoted C-C bond formation. researchgate.netscispace.com

Strategies for Stereochemical Control in Derivative Synthesis

The synthesis of specific stereoisomers of complex molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals where biological activity is often confined to a single enantiomer or diastereomer. For derivatives of this compound, achieving stereochemical control is paramount for creating enantiomerically pure target compounds. Strategies for this control primarily revolve around influencing the formation of new stereocenters during reactions where the 3-methyl-4-nitrobenzyl group is introduced.

The core of these strategies lies in creating a chiral environment around the reacting centers. This can be accomplished through several well-established methodologies. The inherent reactivity of this compound as a potent electrophile, susceptible to nucleophilic attack at the benzylic carbon, makes it a suitable substrate for such stereocontrolled transformations. The reaction generally proceeds via an Sₙ2 pathway, a mechanism characterized by the inversion of stereochemistry at a chiral center if the nucleophile is chiral. This predictable stereochemical outcome is fundamental to designing syntheses of specific stereoisomers.

Key approaches to inducing stereoselectivity include:

Substrate-Controlled Synthesis: Incorporating a chiral element within the nucleophilic substrate that will react with this compound. The existing stereocenter(s) in the substrate directs the approach of the incoming electrophile, leading to the preferential formation of one diastereomer over another.

Auxiliary-Controlled Synthesis: Temporarily attaching a chiral auxiliary to the substrate. sigmaaldrich.com This auxiliary acts as a "chiral director," forcing the reaction to proceed with a specific stereochemical outcome. researchgate.net After the reaction, the auxiliary can be cleaved and often recycled. sigmaaldrich.com

Reagent-Controlled Synthesis: Employing a chiral reagent, such as a chiral base or a catalyst, that interacts with the substrate or electrophile to create a transient chiral complex. This complex then proceeds to the product through a lower-energy transition state, favoring the formation of one enantiomer.

These methodologies leverage subtle differences in the transition state energies of competing reaction pathways to achieve high levels of stereochemical purity in the final product.

Chiral induction is the process by which a chiral entity—be it a substituent on a substrate, a chiral auxiliary, or a catalyst—influences the creation of a new stereocenter, resulting in the preferential formation of a single stereoisomer. In the context of this compound, this typically involves its reaction with a prochiral nucleophile or a chiral nucleophile in a way that leads to a diastereomeric or enantiomeric excess in the product.

A direct example of substrate-controlled diastereoselective synthesis involves the alkylation of a chiral precursor with this compound. In the synthesis of novel aza-diazepine diones, a chiral cyclic hydrazine (B178648) derivative was alkylated using this compound in the presence of silver(I) oxide (Ag₂O). This reaction yielded the N-benzylated product with a notable degree of diastereoselectivity, demonstrating that the inherent chirality of the starting material effectively guided the introduction of the 3-methyl-4-nitrobenzyl group. rsc.org

While direct examples involving this compound are specific, the principles are broadly demonstrated with the closely related compound, p-nitrobenzyl bromide. For instance, in the synthesis of a chiral pyrrolidinone, the introduction of a p-nitrobenzyl group was a key step in directing a subsequent cyclization. This step proceeded with a high diastereomeric ratio (78:1) in favor of the desired S-enantiomer, showcasing how the benzyl group itself can be instrumental in establishing stereochemistry in later steps. usm.edu

Modern stereoselective methodologies that are applicable to this compound include:

Chiral Phase-Transfer Catalysis: This technique is particularly useful for the alkylation of prochiral nucleophiles. A chiral phase-transfer catalyst, often derived from cinchona alkaloids, forms a chiral ion pair with the nucleophile, which is then transported into an organic phase to react with the electrophile (this compound). The chiral environment of the ion pair dictates the face of the nucleophile that is alkylated, leading to an enantiomeric excess in the product. clockss.orgacs.org

Organocatalysis: The use of small organic molecules as catalysts offers a powerful, metal-free approach to asymmetric synthesis. For instance, the merger of photoredox catalysis with organocatalysis enables the enantioselective α-benzylation of aldehydes and ketones with electron-deficient benzyl bromides. nih.govnih.gov In this process, a chiral amine catalyst (like an imidazolidinone) forms a chiral enamine with the carbonyl compound. nih.gov Simultaneously, a photoredox catalyst generates a benzyl radical from the nitrobenzyl bromide. The subsequent coupling of the chiral enamine and the radical proceeds in a highly stereocontrolled manner. nih.gov

Chiral Auxiliary-Mediated Alkylation: Evans oxazolidinones are a class of highly effective chiral auxiliaries used to control the stereochemistry of alkylation reactions. researchgate.netnih.gov The substrate is first acylated with the chiral auxiliary. Deprotonation then forms a rigid chiral enolate, which is shielded on one face by a substituent on the auxiliary. The subsequent Sₙ2 reaction with an electrophile like this compound proceeds from the less hindered face, yielding the alkylated product with very high diastereoselectivity. caltech.edu The auxiliary can then be removed under mild conditions to furnish the enantiomerically enriched product. sigmaaldrich.comcaltech.edu

These advanced methodologies provide a robust toolkit for chemists to precisely control the three-dimensional structure of molecules derived from this compound, enabling the synthesis of complex and valuable chiral compounds.

Interactive Data Table: Diastereoselective N-Alkylation with this compound

The following table presents data from the diastereoselective synthesis of aza-diazepine dione (B5365651) derivatives, where a chiral starting material is alkylated with this compound. rsc.org

EntryChiral PrecursorProductYield (%)Specific Rotation [α]D
1(S)-2-(but-3-en-1-yl)-5-methyl-1,2,4-triazinane-3,6-dione(S)-2-(but-3-en-1-yl)-5-methyl-1-(3-methyl-4-nitrobenzyl)-1,2,4-triazinane-3,6-dione31+49.5° (c 0.24, MeOH)
2(7R,8aS)-7-(benzyloxy)hexahydropyrrolo[1,2-d] rsc.orgnih.govtriazine-1,4-dione(7R,8aS)-7-(benzyloxy)-3-(3-methyl-4-nitrobenzyl)hexahydropyrrolo[1,2-d] rsc.orgnih.govtriazine-1,4-dione56-45.2° (c 0.13, MeOH)

Advanced Applications in Contemporary Organic Synthesis and Materials Science

Protecting Group Strategies Utilizing Nitrobenzyl Derivatives

Nitrobenzyl derivatives, particularly those with an ortho-nitro configuration, are paramount in the field of photolabile protecting groups (PPGs). wikipedia.org These groups offer a unique method of control over chemical reactions, allowing for the cleavage of the protecting group and release of a functional molecule upon irradiation with light, often without the need for additional chemical reagents. wikipedia.orgresearchgate.net This "traceless" deprotection provides high spatiotemporal control, a feature invaluable in multi-step organic synthesis and biological studies. wikipedia.orgnih.gov

The use of ortho-nitrobenzyl moieties as PPGs is one of the most extensively developed strategies in photochemistry. researchgate.net The underlying mechanism for their cleavage is typically a Norrish Type II reaction. wikipedia.orgresearchgate.net Upon absorption of a photon (usually in the UV range), the nitro group enters an excited state and abstracts a hydrogen atom from the benzylic carbon. wikipedia.orgnih.govacs.org This intramolecular hydrogen transfer leads to the formation of an aci-nitro intermediate, which then undergoes a series of electronic rearrangements to cleave the bond to the protected functional group, releasing the desired molecule and forming an o-nitrosobenzaldehyde byproduct. acs.orgnih.gov

Nitrobenzyl-based PPGs are highly versatile and have been successfully used to protect a wide array of functional groups, including carboxylates, phosphates, amines, and alcohols. wikipedia.orgacs.org Research has focused on modifying the nitrobenzyl scaffold to fine-tune its properties. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) groups (as in the 6-nitroveratryloxycarbonyl, NVOC, group), can shift the absorption wavelength to longer, less damaging wavelengths (red-shifting) and increase the quantum yield of the cleavage reaction. researchgate.netrsc.org The development of PPGs sensitive to two-photon excitation allows for even greater spatial resolution and the use of near-IR light, which can penetrate deeper into biological tissues. acs.orgnih.gov

Protecting Group FamilyCore ChromophoreTypical Cleavage WavelengthProtected FunctionalitiesKey Features
Nitrobenzyl (NB)o-NitrobenzylUV (e.g., 260-350 nm)Alcohols, Amines, Carboxylates, PhosphatesWidely used, well-understood mechanism. wikipedia.orgacs.org
Nitroveratryl (NVOC)3,4-Dimethoxy-6-nitrobenzylLonger UV (e.g., >350 nm)Amines (as carbamates)Red-shifted absorption, improved quantum yield. rsc.org
PhenacylArylcarbonylmethylUVCarboxylates, Phosphates, SulfonatesAlternative to nitrobenzyl systems. nih.govacs.org
Coumarin (B35378)CoumarinLonger UV/VisibleCarboxylates, PhosphatesOften exhibits fluorescence, useful for tracking. nih.gov

In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while leaving others intact is crucial. This concept is known as orthogonal protection. rsc.org Photolabile protecting groups introduce a unique form of orthogonality based on wavelength selectivity, sometimes termed "chromatic orthogonality". researchgate.net By choosing PPGs with distinct absorption maxima, it is possible to cleave one group with a specific wavelength of light while another, sensitive to a different wavelength, remains unaffected. researchgate.netresearchgate.net

A notable example involves the use of two different ortho-nitrobenzyl analogues within the same molecule. semanticscholar.org For instance, a nitroveratryl (NV) group can be selectively cleaved using light at wavelengths above 350 nm, conditions under which a standard ortho-nitrobenzyl carbonate (oNBC) group is largely stable. semanticscholar.orgnih.gov The oNBC group can then be removed subsequently using shorter wavelength UV light. This strategy allows for sequential, controlled deprotection steps, guided only by the wavelength of the light source, and has been successfully applied in complex oligosaccharide synthesis. semanticscholar.orgnih.gov This approach avoids the use of harsh chemical reagents that could compromise sensitive functionalities elsewhere in the molecule. researchgate.net

Role as a Key Building Block in Complex Molecule Construction

Beyond its potential use in protecting group strategies, 3-Methyl-4-nitrobenzyl bromide is a versatile building block for constructing more complex molecules. nih.gov The presence of the reactive bromomethyl group allows for a variety of nucleophilic substitution reactions, making it a valuable intermediate in several synthetic applications. nih.gov

This compound serves as a key intermediate in the synthesis of various high-value chemical products. nih.gov Its structure is incorporated into pharmaceuticals, agrochemicals, dyes, and pigments. nih.gov The compound's utility lies in its ability to introduce the 3-methyl-4-nitrobenzyl moiety into a target molecule via its reactive benzylic bromide. This moiety can then be further functionalized or may form a core part of the final product's structure. In medicinal chemistry, the ability to use this compound in nucleophilic substitution reactions allows for the modification of drug candidates to potentially enhance their efficacy or selectivity. nih.gov

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. fu-berlin.de The reaction's reliability stems from the unambiguous placement of the double bond in the final product. nih.gov The key reagent in this transformation is a phosphorus ylide, which is typically prepared from an alkyl halide. fu-berlin.de

As a primary benzylic bromide, this compound is an ideal precursor for the synthesis of a specific Wittig reagent. The synthesis proceeds in two main steps:

Formation of the Phosphonium (B103445) Salt : this compound is reacted with a phosphine, most commonly triphenylphosphine (B44618), in an SN2 reaction. The phosphine's lone pair attacks the electrophilic benzylic carbon, displacing the bromide and forming a stable benzyltriphenylphosphonium (B107652) salt. fu-berlin.de

Formation of the Ylide : The resulting phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) to deprotonate the benzylic carbon, which has become acidic due to the adjacent positively charged phosphorus atom. This deprotonation yields the corresponding phosphonium ylide, or Wittig reagent. fu-berlin.de

This ylide can then be reacted with an aldehyde or ketone to produce a stilbene (B7821643) derivative, where the double bond is formed with high regioselectivity. nih.gov This method is particularly valuable for synthesizing complex stilbenes, which are scaffolds found in numerous biologically active compounds. For example, the closely related (4-nitrobenzyl)triphenylphosphonium bromide has been used to synthesize 4,4'-dinitrostilbene, a precursor to diaminostilbene derivatives used in materials science. nih.gov

StepReactantsProductReaction Type
1This compound + Triphenylphosphine(3-Methyl-4-nitrobenzyl)triphenylphosphonium bromideSN2 Nucleophilic Substitution
2Phosphonium Salt + Strong Base (e.g., n-BuLi)(3-Methyl-4-nitrobenzylidene)triphenylphosphorane (Ylide)Acid-Base (Deprotonation)
3Ylide + Aldehyde/Ketone (R2C=O)3-Methyl-4-nitrostilbene derivative + Triphenylphosphine oxideWittig Olefination

The application of this compound as a methyl transfer agent for the regioselective functionalization of aromatic compounds is not a well-documented area in the scientific literature. Typically, this compound functions as a benzylating agent in reactions such as Friedel-Crafts alkylation, where the entire 3-methyl-4-nitrobenzyl group is transferred to another molecule. mt.comorganic-chemistry.org However, Friedel-Crafts reactions are generally inhibited by strongly electron-withdrawing groups like the nitro group present on the aromatic ring of this compound, making it a poor substrate for such transformations. libretexts.org Reactions involving the specific transfer of only the methyl group from the aromatic ring of this compound to another aromatic substrate are not commonly reported.

Formation of Thiol Derivatives and Other Functionalized Analogues

The reactivity of this compound is dominated by the presence of the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. chemimpex.com This reactivity is harnessed in the synthesis of various functionalized analogues, particularly thiol derivatives (thioethers).

The reaction with a thiol (R-SH) proceeds via a standard SN2 mechanism. The sulfur atom of the thiol, being a potent nucleophile, attacks the benzylic carbon, displacing the bromide ion and forming a stable carbon-sulfur bond. This reaction is typically carried out in the presence of a mild base to deprotonate the thiol, thereby increasing its nucleophilicity.

General Reaction Scheme:

This compound + R-SH → 3-Methyl-4-nitrobenzyl-S-R + HBr

This straightforward functionalization allows for the attachment of the 3-methyl-4-nitrobenzyl group to a wide array of sulfur-containing molecules, including amino acids like cysteine, peptides, and various small-molecule thiols. The resulting thioether derivatives are often intermediates in the synthesis of more complex molecules in medicinal chemistry and chemical biology. chemimpex.com

Synthesis of Diverse Heterocyclic Frameworks

The unique electronic and steric properties of this compound make it a valuable reagent in the construction of complex molecular architectures, including various heterocyclic systems.

In the field of combinatorial chemistry and solid-phase organic synthesis (SPOS), linker units that attach a growing molecule to a solid support are critical. Photolabile linkers, which can be cleaved by light, offer a mild and reagent-free method for releasing the final product from the resin. nih.gov

The 3-Methyl-4-nitrobenzyl moiety is a classic example of an ortho-nitrobenzyl photolabile group. dtu.dk In SPOS, a polymer resin can be functionalized with a derivative of 3-methyl-4-nitrobenzyl alcohol. The synthesis of an N-heterocycle then proceeds on this solid support. Upon completion of the synthesis, the resin is irradiated with UV light (typically in the 350 nm range), which cleaves the benzylic C-O bond, releasing the desired heterocyclic molecule into the solution while the resin and linker byproducts are left behind. dtu.dk This "traceless" cleavage is highly advantageous for creating libraries of compounds for drug discovery. nih.govcas.cz

Key Features of Nitrobenzyl-based Photolabile Linkers:

FeatureDescription
Cleavage Condition UV Irradiation (e.g., 350 nm)
Mechanism Intramolecular rearrangement following photoexcitation
Advantage Mild, non-reagent based cleavage, orthogonal to many other protecting groups
Application Release of carboxylic acids, amides, alcohols, and heterocycles from solid support

The synthesis of benzofurans, a crucial scaffold in many natural products and pharmaceuticals, can be achieved through numerous well-established synthetic routes. nih.govnih.govacs.org These methods typically involve the cyclization of precursors such as o-hydroxyphenols with various reagents or intramolecular cyclizations of appropriately substituted aromatic compounds. organic-chemistry.org While this compound is a versatile synthetic intermediate, its direct application as a primary building block in the common, established pathways for constructing the core benzofuran (B130515) ring system is not prominently documented in scientific literature.

Coumarins are a significant class of benzopyrone-containing heterocycles with wide-ranging biological activities. nih.gov Their synthesis is well-documented and typically relies on classic named reactions like the Pechmann condensation, Perkin reaction, or Knoevenagel condensation. rsc.org These reactions generally utilize phenols and carbonyl compounds as key starting materials. chapman.eduunica.it Similar to the case of benzofurans, the direct use of this compound as a foundational component for the assembly of the coumarin nucleus itself is not a commonly reported strategy in the primary literature.

Applications as Protein Degrader Building Blocks

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins rather than just inhibiting them. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules at the heart of this technology, consisting of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.

A sophisticated evolution of this technology involves the creation of "caged" or "opto-PROTACs," where the molecule's activity is masked by a photolabile protecting group. This allows for precise spatiotemporal control over protein degradation, which can be initiated by light. The ortho-nitrobenzyl scaffold is ideal for this purpose. nih.gov For instance, the structurally related 4,5-dimethoxy-2-nitrobenzyl (DMNB) group has been used to temporarily block the E3 ligase binding site of a PROTAC. nih.govnih.gov The PROTAC remains inactive until irradiated with UV light, which cleaves the nitrobenzyl cage and restores its ability to induce protein degradation.

Given its structural similarity, this compound is a prime candidate for use as a building block in such photoswitchable PROTACs. It can be used to introduce the photolabile 3-methyl-4-nitrobenzyl group onto an E3 ligase ligand, providing a powerful tool for research in chemical biology and drug discovery.

Applications in Materials Science and Polymer Chemistry

The unique properties of this compound also lend themselves to applications in materials science and polymer chemistry, particularly in the development of functional and responsive polymers. chemimpex.com

The ortho-nitrobenzyl moiety is a well-known photolabile protecting group in polymer science. researchgate.net By incorporating this group into the side chains of a polymer, materials with photoresponsive properties can be created. For example, a polymer can be designed to be hydrophobic due to the presence of the nitrobenzyl groups. Upon exposure to UV light, these groups are cleaved, revealing a hydrophilic functional group (like a carboxylic acid) and thereby switching the surface wettability of the material from hydrophobic to hydrophilic. unlp.edu.ar This ability to create photo-patternable surfaces has applications in microfluidics, biomaterials, and sensor technology.

Furthermore, benzyl (B1604629) halides are effective initiators for Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. wikipedia.org As a benzyl bromide derivative, this compound can potentially serve as an initiator for ATRP. This would allow for the growth of polymer chains from its benzylic carbon, resulting in polymers with a 3-methyl-4-nitrophenyl end-group. This terminal group could then be chemically modified, for example, by reducing the nitro group to an amine, providing a handle for further functionalization or for attaching the polymer to surfaces or biomolecules.

Potential Applications in Polymer Science:

Application AreaRole of this compoundResulting Property/Function
Photoresponsive Materials As a photolabile side group on a polymer chainLight-induced change in surface properties (e.g., wettability) unlp.edu.ar
Controlled Polymerization As an initiator for Atom Transfer Radical Polymerization (ATRP)Synthesis of well-defined polymers with a functional end-group
Functional Coatings Component in specialty polymer formulationsEnhanced thermal stability or mechanical strength chemimpex.com

Design and Synthesis of Photo-Responsive Polymers and Hydrogels

The incorporation of ortho-nitrobenzyl moieties, such as the 3-methyl-4-nitrobenzyl group, is a powerful and widely adopted strategy for creating polymers and hydrogels that respond to light. nih.govdntb.gov.uabohrium.comconfederationcollege.ca The fundamental principle lies in the photocleavage of the covalent bond connecting the nitrobenzyl group to the polymer backbone or crosslinker upon exposure to UV light. researchgate.netresearchgate.net This irreversible bond-breaking event can be harnessed to induce significant changes in the material's macroscopic properties.

In the design of photo-responsive hydrogels, this compound can be used to synthesize crosslinking agents. When these crosslinkers are integrated into a hydrogel network, irradiation with UV light cleaves them, reducing the crosslink density of the gel. nih.gov This leads to a change in the mechanical properties of the hydrogel, such as a decrease in stiffness, or can trigger the complete dissolution of the gel, enabling the on-demand release of encapsulated molecules or cells. nih.gov The ability to remotely manipulate gel properties with high spatial and temporal precision is a key advantage of this approach. researchgate.net

The synthesis of such polymers often involves the polymerization of monomers containing the o-nitrobenzyl ester group. nih.gov For instance, a methacrylate (B99206) monomer functionalized with a 3-methyl-4-nitrobenzyl group can be copolymerized with other monomers to introduce the photo-responsive functionality. Techniques like Atom Transfer Radical Polymerization (ATRP) have been successfully employed to synthesize such polymers with controlled molecular weights and low polydispersity. nih.gov

Table 1: Examples of o-Nitrobenzyl-Based Photo-Responsive Polymer Systems

Polymer Type Photo-Responsive Moiety Stimulus Observed Effect Reference
Methacrylate Copolymer o-Nitrobenzyl ester UV Light Change in solubility for photo-patterning nih.gov
PEG-based Network o-Nitrobenzyl-containing crosslinker UV, Visible, or Two-Photon Irradiation Controlled degradation and reduction in gel stiffness nih.gov
Amphiphilic Polymer-Pesticide Conjugate o-Nitrobenzyl group as a linker 365 nm UV Light Cleavage of the linker, leading to controlled release of herbicide rsc.org

Functionalization of Polymer Side Chains for Tailored Properties

The chemical reactivity of the benzyl bromide group in this compound makes it an excellent reagent for the post-polymerization modification (PPM) of polymer side chains. This strategy allows for the introduction of the photo-responsive 3-methyl-4-nitrobenzyl moiety onto a pre-existing polymer backbone, thereby tailoring its properties without altering the main chain structure. researchgate.net

This functionalization is typically achieved through nucleophilic substitution reactions, where nucleophilic groups on the polymer's side chains (such as hydroxyls, amines, or thiols) attack the electrophilic benzylic carbon of this compound, displacing the bromide ion. This covalent attachment imparts photo-responsiveness to the polymer. By controlling the degree of functionalization—that is, the percentage of side chains that are modified—it is possible to fine-tune the extent of the material's response to light.

This method provides a versatile route to a wide range of functional materials. For example, a commodity polymer with simple hydroxyl side chains can be transformed into a sophisticated, light-sensitive material for applications in coatings, adhesives, or drug delivery systems. chemimpex.com The ability to precisely engineer polymer properties is crucial for developing materials that meet the specific requirements of advanced applications. azom.com

Table 2: Polymer Side-Chain Functionalization Approach

Polymer Backbone Nucleophilic Side Group Reaction Type Resulting Functionality Potential Application
Poly(hydroxyethyl methacrylate) Hydroxyl (-OH) Williamson Ether Synthesis Photo-cleavable ether linkage Light-degradable materials
Poly(lysine) Amine (-NH2) N-Alkylation Photo-cleavable amine linkage Controlled release systems

Applications in Thin Film Patterning and Surface Coatings

The light-induced cleavage of the nitrobenzyl group is extensively utilized in photolithography for thin film patterning and the creation of functional surface coatings. nih.gov Polymers functionalized with this compound can be used as photoresists. A thin film of the polymer is deposited onto a substrate and then selectively exposed to UV light through a photomask.

In the irradiated regions, the photocleavage reaction alters the chemical structure of the polymer side chains. This chemical change translates into a difference in a physical property, most commonly solubility in a specific solvent. For instance, the cleavage of a nonpolar o-nitrobenzyl ester can generate a polar carboxylic acid. This change can make the exposed regions of the polymer film soluble in an aqueous base developer. When the substrate is washed with the developer, the exposed polymer is selectively removed, leaving behind a precise pattern that replicates the photomask. nih.gov This process enables the fabrication of microscale and nanoscale features on surfaces, which is fundamental to the microelectronics industry and the development of biosensors and microarrays.

Table 3: General Steps in Photolithographic Patterning using a Nitrobenzyl-Functionalized Polymer

Step Process Description
1 Coating A substrate is coated with a thin film of the photo-responsive polymer.
2 Exposure The film is irradiated with UV light through a patterned photomask.
3 Photochemical Reaction In the exposed areas, the nitrobenzyl groups are cleaved, changing the polymer's polarity and solubility.
4 Development The substrate is washed with a specific solvent that selectively removes either the exposed or unexposed regions.

Formation of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on the surface of a substrate. rsc.org They are a cornerstone of surface engineering, providing a method to precisely control the chemical and physical properties of interfaces. While traditional SAMs often use thiols on gold or silanes on oxide surfaces, molecules containing benzyl halide groups can also be employed for surface modification. rsc.orgnih.gov

This compound can be used to functionalize a pre-formed SAM. For example, a surface can first be coated with a SAM that presents terminal nucleophilic groups, such as amines or hydroxyls. Subsequent reaction with this compound covalently tethers the photo-responsive group to the surface. This creates a "smart" surface whose properties, such as wettability or protein adhesion, can be altered by light.

Alternatively, a molecule can be designed to contain both a surface-anchoring group (e.g., a thiol or silane) and the 3-methyl-4-nitrobenzyl moiety. The thermal grafting of benzyl halides onto oxide surfaces like TiO2 has been demonstrated as a viable route to form uniform molecular monolayers. nih.gov This approach directly creates a photo-responsive SAM, where subsequent light exposure can cleave the nitrobenzyl group, potentially revealing a new functional group at the surface or releasing a tethered molecule. The stability of the resulting monolayer is a critical factor, and intermolecular crosslinking strategies are sometimes employed to enhance the robustness of the SAM for practical applications. oaepublish.com

Table of Mentioned Chemical Compounds

Compound Name
This compound
o-Nitrobenzyl alcohol
Poly(sulfobetaine methacrylate)
3,4-dihydroxyphenylalanine
Methacrylic nitrobenzyl ester
Poly(ethylene glycol)
Dichlorophenoxyacetic acid
Carbonic acid 5-(2-methyl-allyloxy)-2-nitro-benzyl ester 4-nitro-phenyl ester
3,5-dimethylpiperidine
1-hydroxy benzotriazole
Tetrahydrofuran
Ethanol
Hexane
Chloroform
o-nitrobenzyl acrylate
Coumarin
Agarose
3-(4,5-dimethoxy-2-nitrophenyl)-2-butyl ester
Azobenzene
Dextran
Aspirin
Triphenylmethane leucohydroxide
o-nitrobenzaldehyde
Polyacrylamide
Thioxanthone
Tetramethylguanidine
4-Nitrobenzyl bromide
4-iodo-1-(trifluoromethyl)benzene
tert-butanol
4-cyclohexylcyclohexanethiols
4'-nitro-4-biphenylthiol
Methyl methacrylate
n-caproic acid
sorbic acid
m-toluic acid
4-nitrobenzoic acid
1,1,3,3-tetramethylguanidine
2-hydroxylethyl methacrylate
poly(ethylene glycol) methyl ethyl methacrylate
(4-vinylphenyl)dimethylsilane
Allyl alcohol
Toluene (B28343)
tert-butyl methacrylate
Styrene

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to predicting the pathways of chemical reactions, identifying high-energy transition states, and characterizing fleeting intermediate structures.

Density Functional Theory (DFT) for Mapping Potential Energy Surfaces

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely applied to map potential energy surfaces (PES), which are essential for understanding and predicting the course of a chemical reaction. A PES represents the energy of a molecule as a function of its geometry, with minima corresponding to stable reactants and products, and saddle points corresponding to transition states. researchgate.net By calculating the energies of various molecular configurations, DFT allows researchers to trace the lowest energy path from reactants to products, known as the reaction coordinate. rsc.orgvisualizeorgchem.com

This approach enables the calculation of activation energies, which determine the rate of a reaction, and provides detailed geometric information about the transition state—the highest energy point along the reaction path. wikipedia.org While specific DFT studies on 3-Methyl-4-nitrobenzyl bromide are not extensively documented in publicly available literature, the methodology is routinely applied to similar nitroaromatic and benzyl (B1604629) bromide compounds to elucidate their reactivity. mdpi.comresearchgate.netresearchgate.net For instance, quantum chemical studies on benzyl radicals and related species have been used to investigate complex decomposition mechanisms and reaction kinetics. acs.orgnih.gov The presence of the electron-withdrawing nitro group and the labile bromide atom in this compound makes it a prime candidate for DFT studies to predict its behavior in nucleophilic substitution reactions.

Theoretical Analysis of Transient Intermediates

Chemical reactions often proceed through one or more transient intermediates—short-lived molecules that exist in the valleys of a potential energy surface between the initial reactants and final products. solubilityofthings.comlibretexts.org Theoretical analysis is crucial for identifying and characterizing these species, as their fleeting nature often makes experimental detection difficult. acs.org Quantum chemical methods can calculate the geometries, energies, and electronic properties of potential intermediates, helping to confirm their role in a proposed reaction mechanism. nih.gov

For reactions involving nitrobenzyl compounds, radical anion intermediates can play a significant role. nih.gov The reaction of the related compound, 4-nitrobenzyl bromide, with various bases has been shown to proceed through anion-radical mechanisms, involving charge-transfer complexes in the initial stages. The stability and subsequent reaction pathways of such intermediates are highly dependent on factors like the solvent and the nature of the reacting base. Computational models can be employed to explore the energetics of these radical pathways versus traditional SN2 mechanisms, providing a deeper understanding of the factors that control the reaction's outcome.

Molecular Modeling and Simulation for Structure-Activity Relationships

Molecular modeling and simulation techniques are indispensable in medicinal chemistry for predicting how a molecule might interact with biological systems and for designing derivatives with enhanced activity.

Molecular Docking for Investigating Ligand-Receptor Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.comnih.gov This method is a cornerstone of structure-based drug design, allowing scientists to visualize and analyze interactions at the atomic level. meilerlab.org The process involves sampling numerous possible conformations of the ligand within the receptor's binding site and using a scoring function to rank them based on their binding affinity. mdpi.com

While specific molecular docking studies featuring this compound as the primary ligand are not prominent in the literature, research on closely related derivatives highlights the utility of this approach. In a study on 3-methyl-4-nitrobenzoate derivatives, molecular modeling was used to investigate their antifungal activity. scilit.com The most active compound, pentyl 3-methyl-4-nitrobenzoate, was shown through docking simulations to interact effectively with the thymidylate kinase (TPMK) protein of Candida guilliermondii, a proposed molecular target for antifungal agents. scilit.com Such studies demonstrate how docking can elucidate potential mechanisms of action and guide the development of new therapeutic agents based on the 3-methyl-4-nitrobenzyl scaffold. tandfonline.com

In-Silico Investigations of Predicted Biological Activity of Derivatives

In-silico (computer-based) methods are increasingly used to predict the biological activity of novel or hypothetical compounds before they are synthesized, saving significant time and resources. qima-lifesciences.comnih.govaip.orgtechnologynetworks.com These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity. researchgate.netnih.gov

For derivatives of this compound, in-silico tools can be used to predict a wide range of properties, from pharmacokinetic profiles (absorption, distribution, metabolism, excretion) to potential toxicity and therapeutic effects. researchgate.net Research on 3-methyl-4-nitrobenzoate derivatives serves as a pertinent example, where computational studies were performed alongside biological assays to establish a structure-activity relationship (SAR). scilit.comkab.ac.ugresearchgate.net The study revealed that variations in the alkyl side chain of the ester derivatives significantly influenced their antifungal potency, providing key insights for designing more effective analogs. scilit.com Similarly, computational evaluations of other nitroaromatic compounds have been used to predict antifungal, antibacterial, and other biological activities, underscoring the power of in-silico screening in modern drug discovery. mdpi.commdpi.com Studies on 4-nitrobenzyl carbamates have also used computational and experimental methods to understand structure-activity relationships for their use as bioreductive prodrugs. researchgate.netrsc.org

Below is an interactive table summarizing the findings from a relevant in-silico and biological study on related nitrobenzoate derivatives. scilit.com

CompoundDerivative Structure (Ester Group)Target OrganismPredicted TargetBiological Activity (MIC, µM)
1 Methyl 3-methyl-4-nitrobenzoateC. guilliermondiiTPMK Protein39
6 Pentyl 3-methyl-4-nitrobenzoateC. guilliermondiiTPMK Protein31

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 3-Methyl-4-nitrobenzyl bromide, offering unambiguous information about the connectivity and chemical environment of each atom in the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a complete picture of the molecule's carbon-hydrogen framework. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the electronic effects of the substituents on the aromatic ring.

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields (shifts to a higher ppm value) protons ortho and para to it. Conversely, the methyl group (-CH₃) is a weak electron-donating group, causing a slight shielding effect. The bromomethyl group (-CH₂Br) also has a deshielding effect.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with the carbon bearing the nitro group being significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predictions¹³C NMR Predictions
Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity & Coupling (J)Carbon AssignmentPredicted Chemical Shift (ppm)
Ar-H (ortho to -NO₂)~8.0-8.2d, J ≈ 8.0 HzC-NO₂~148-150
Ar-H (ortho to -CH₂Br)~7.6-7.8sC-CH₃~138-140
Ar-H (ortho to -CH₃)~7.4-7.5d, J ≈ 8.0 HzC-CH₂Br~135-137
-CH₂Br~4.6-4.8sAr-CH~125-135
-CH₃~2.5-2.6s-CH₂Br~30-33
-CH₃~18-20

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. A key characteristic in the mass spectrum of this compound is the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive pair of peaks (an M and M+2 peak) of almost equal intensity for the molecular ion and any bromine-containing fragments.

Expected fragmentation pathways include the loss of a bromine radical (•Br) to form a stable 3-methyl-4-nitrobenzyl carbocation, which would be a prominent peak in the spectrum. Further fragmentation could involve the loss of the nitro group (•NO₂).

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. uni.lu This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₈H₈BrNO₂), HRMS can confirm the presence and number of carbon, hydrogen, bromine, nitrogen, and oxygen atoms, providing definitive evidence of the compound's identity.

Table 2: Predicted HRMS Data for this compound (C₈H₈⁷⁹BrNO₂) Adducts uni.lu

Adduct IonCalculated Exact Mass (m/z)
[M]⁺228.97385
[M+H]⁺229.98113
[M+Na]⁺251.96307
[M+NH₄]⁺247.00767

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Derivatization-Based Analysis

While direct analysis of this compound by LC-MS can be challenging due to its moderate polarity and lack of a readily ionizable functional group for electrospray ionization (ESI), its high reactivity makes it an ideal candidate for derivatization-based analysis. ddtjournal.com This approach is particularly useful for the trace-level quantification of benzyl (B1604629) halides in complex samples. rsc.org

The strategy involves reacting the benzylic bromide with a nucleophilic "tagging" reagent that possesses a functionality amenable to highly sensitive MS detection, such as a tertiary amine or a permanently charged group. nih.govchromatographyonline.com This derivatization enhances chromatographic retention and significantly improves ionization efficiency, leading to lower detection limits. ddtjournal.com The resulting derivative is then analyzed by LC-MS/MS, where the precursor ion is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity for quantifying the original analyte. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, these methods can confirm the presence of the nitro group, the aromatic ring, the methyl group, and the carbon-bromine bond through their characteristic vibrational frequencies. researchgate.netresearchgate.net

Nitro Group (-NO₂): This group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically found around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1365 cm⁻¹. researchgate.net

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region.

Alkyl Groups (-CH₃, -CH₂Br): C-H stretching vibrations for the methyl and methylene groups are found in the 2850-3000 cm⁻¹ range.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is typically observed in the far-infrared region, usually between 500 and 680 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3030 - 3100Medium-Weak
Alkyl C-H Stretch2850 - 3000Medium
NO₂ Asymmetric Stretch1520 - 1560Strong (IR)
Aromatic C=C Stretch1450 - 1600Medium-Strong
NO₂ Symmetric Stretch1345 - 1365Strong (IR)
C-Br Stretch500 - 680Medium-Strong

Time-Resolved Infrared Spectroscopy (TRIR) for Studying Reaction Intermediates

Time-Resolved Infrared Spectroscopy (TRIR) is an advanced technique used to study the structures and kinetics of short-lived reaction intermediates, such as radicals and excited states. unipr.it This method is particularly well-suited for investigating photochemical reactions. unipr.it

In a hypothetical TRIR experiment, a solution of this compound could be irradiated with an ultrafast laser pulse to induce photolysis of the relatively weak carbon-bromine bond. The TRIR spectrometer would then monitor the changes in the IR spectrum on timescales ranging from picoseconds to microseconds. This would allow for the direct observation of the disappearance of the vibrational bands of the parent molecule and the simultaneous appearance of new bands corresponding to the transient 3-methyl-4-nitrobenzyl radical. wisc.edu By analyzing the growth and decay kinetics of these specific IR bands, researchers can gain detailed mechanistic insights into the formation, structure, and subsequent reactions of this highly reactive intermediate.

X-ray Crystallography for Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the exact molecular geometry of a compound. This technique would allow for the precise measurement of all structural parameters of this compound. For instance, in the crystal structure of a related compound, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, the nitro group was found to be nearly coplanar with the phenyl ring, with a dihedral angle of 7.4°. mdpi.com Conversely, the carbonyl group's plane was oriented almost perpendicularly (87.9°) to the ring system. mdpi.com

For this compound, SCXRD would confirm the substitution pattern on the benzene (B151609) ring and provide precise data on the geometry of the key functional groups: the methyl, nitro, and bromomethyl moieties. The analysis would yield a detailed table of crystallographic data and key bond lengths and angles, similar to the representative data presented below for a hypothetical crystal structure.

Table 1: Representative Single-Crystal X-ray Diffraction Data

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.5 Å, b = 12.1 Å, c = 12.7 Å
α = 90°, β = 95.0°, γ = 90°
Volume (V) 1145 ų
Molecules per Unit Cell (Z) 4
Key Bond Lengths
C-Br~1.95 Å
C-NO₂~1.47 Å
N-O~1.22 Å
Key Bond Angles
C-C-Br~112°
C-C-N~119°
O-N-O~124°

Note: The data in this table are hypothetical and serve as an illustrative example of the parameters obtained from an SCXRD experiment.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal lattice. nih.gov This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. nih.govmdpi.com The surface is typically colored based on a normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii sum (strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals distance, and blue areas signify longer contacts. nih.govnih.gov

Table 2: Representative Hirshfeld Surface Analysis Data - Percentage Contribution of Intermolecular Contacts

Contact TypeContribution (%)Description
H···H~40-50%Represents the most abundant, though generally weak, van der Waals interactions in the crystal packing. nih.gov
O···H / H···O~20-30%Highlights the significant role of the nitro group in forming C-H···O hydrogen bonds to stabilize the lattice. strath.ac.uk
C···H / H···C~15-20%Indicates interactions involving the aromatic rings, contributing to the overall packing efficiency. nih.gov
Br···H / H···Br~5-10%Shows the contribution of the bromine atom to intermolecular contacts, which can be significant. nih.gov
Other Contacts<5%Includes minor contributions from contacts like C···C, N···H, etc. nih.gov

Note: The data in this table are representative values based on analyses of similar nitro-substituted aromatic compounds and illustrate the expected findings for this compound. nih.govnih.govstrath.ac.uk

Electrochemical Techniques for Mechanistic Insights

Electrochemical methods are instrumental in studying the redox behavior of molecules and elucidating reaction mechanisms involving electron transfer. For nitroaromatic compounds like this compound, these techniques can provide detailed insights into the reduction of the nitro group and the cleavage of the carbon-bromine bond, which are crucial steps in many of its chemical transformations. researchgate.netresearchgate.net

Cyclic Voltammetry for Investigating Reduction Mechanisms

Cyclic voltammetry (CV) is a primary electrochemical technique used to probe reduction and oxidation processes. In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) provides information about the reduction potentials and reversibility of electron transfer steps. scielo.br

Table 3: Expected Cyclic Voltammetry Data for the Reduction of this compound

ProcessPotential (V vs. SCE)Characteristics
First Reduction (Epc1) -0.8 to -1.2 VFormation of the radical anion (Ar-NO₂⁻•). May appear quasi-reversible or irreversible depending on the stability of the radical anion. researchgate.netresearchgate.net
Second Reduction (Epc2) -1.3 to -1.8 VFurther reduction of the benzyl radical (formed after C-Br cleavage) to a carbanion. acs.org

Note: The potential values are illustrative and can vary depending on the solvent, supporting electrolyte, and scan rate used in the experiment.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov It is the definitive method for confirming the formation of radical intermediates in chemical reactions. rsc.orgcardiff.ac.uk In the context of the electrochemical reduction of this compound, EPR spectroscopy would be used to directly observe the radical anion formed after the initial one-electron reduction. researchgate.netrsc.org

The EPR spectrum provides key information about the radical, including its g-factor (which is characteristic of the radical's electronic environment) and hyperfine coupling constants (which describe the interaction of the unpaired electron with nearby magnetic nuclei, such as ¹⁴N and ¹H). nih.gov Analysis of these parameters can confirm that the unpaired electron is primarily localized on the nitroaromatic ring system, providing direct evidence for the proposed reduction mechanism. rsc.org Studies on the closely related p-nitrobenzyl bromide radical anion have successfully used EPR to characterize its structure and conformation. rsc.org

Table 4: Representative EPR Spectral Parameters for a Nitroaromatic Radical Anion

ParameterValueInformation Provided
g-factor ~2.004 - 2.005Characteristic of an organic π-radical, confirming the nature of the species. nih.gov
Hyperfine Coupling (aN) 9 - 12 GThe coupling to the ¹⁴N nucleus of the nitro group, which is a key indicator of a nitroaromatic radical anion. rsc.org
Hyperfine Coupling (aH) 1 - 4 GCouplings to the various protons on the aromatic ring and the methylene (CH₂) group, helping to map the spin density distribution. rsc.org

Note: These values are typical for nitroaromatic radical anions and are based on data from related compounds. rsc.org

Thermal Analysis Methods (e.g., Thermogravimetric Analysis-Differential Thermal Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. abo.fi Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, while Differential Thermal Analysis (DTA) measures the difference in temperature between a sample and an inert reference. uni-siegen.de When run simultaneously (TGA-DTA), these methods provide a comprehensive profile of a compound's thermal stability, melting point, and decomposition behavior. nih.gov

For this compound, TGA would show a stable baseline until the onset of decomposition, at which point a sharp loss of mass would occur due to the evolution of gaseous products like NOx and HBr. researchgate.netfishersci.com The DTA curve would simultaneously show thermal events. An endothermic peak would indicate melting, while sharp exothermic peaks would signify decomposition, as the breakdown of nitroaromatic compounds is often a high-energy process. researchgate.net Studies on nitrobenzyl bromide isomers have shown that they all decompose exothermally, with bromide derivatives being generally less stable than chloride derivatives, and ortho isomers being less stable than meta and para isomers. researchgate.net This suggests that this compound would exhibit significant exothermic decomposition upon heating.

Table 5: Representative Thermal Analysis Data for Nitrobenzyl Bromide Isomers

CompoundMelting Point (°C)Onset of Decomposition (°C)Characteristics of Decomposition
o-Nitrobenzyl bromide~47~175Strong exothermic event with significant gas evolution. researchgate.net
m-Nitrobenzyl bromide~58~256Begins with a weak exotherm followed by a main exothermic peak. researchgate.net
p-Nitrobenzyl bromide~100~256Similar to the meta isomer, shows a strong exothermic event. researchgate.net

Note: Data is based on published values for nitrobenzyl bromide isomers, providing a comparative basis for the expected thermal behavior of this compound. researchgate.net

Emerging Research Directions and Biomedical Applications of Derivatives

Development of Advanced Analytical Reagents for Complex Mixture Analysis

In analytical chemistry, derivatization is a key technique used to modify analytes to improve their detection, stability, and separation in complex mixtures. scbt.comgreyhoundchrom.com Reagents based on the nitrobenzyl scaffold, such as 3-methyl-4-nitrobenzyl bromide, are valuable for this purpose. They can be reacted with specific functional groups on target molecules, such as carboxylic acids, alcohols, or amines, to attach a "tag." libretexts.org

This tag serves multiple purposes. Firstly, it can enhance the response of the analyte in detection methods like mass spectrometry or gas chromatography. researchgate.net For instance, incorporating a halogenated group like pentafluorobenzyl bromide (PFB-Br) can significantly improve sensitivity in electron capture detectors. libretexts.org Secondly, the tag can alter the chromatographic properties of the analyte, improving its separation from other components in a mixture. scbt.com

The photo-responsive nature of the nitrobenzyl group adds another layer of sophistication. After separation, the tag can be cleaved off using a specific wavelength of light, regenerating the original analyte for further analysis or quantification. This "catch and release" strategy is particularly useful for purifying and analyzing trace components in complex biological or environmental samples. greyhoundchrom.com

Table 1: Common Derivatization Strategies and Applications

Derivatization Method Target Functional Groups Enhancements Analytical Techniques
Silylation Alcohols, Carboxylic Acids, Amines Increased volatility, thermal stability Gas Chromatography (GC)
Acylation Alcohols, Amines, Phenols Improved stability, enhanced detection GC, Mass Spectrometry (MS)
Alkylation Carboxylic Acids, Alcohols, Thiols Enhanced detector response (e.g., ECD) GC, High-Performance Liquid Chromatography (HPLC)

| Fluorescent Tagging | Primary Amines, Amino Acids | High sensitivity fluorescence detection | HPLC, Capillary Electrophoresis (CE) |

Bioconjugation Strategies and Bio-responsive Materials Development

Bioconjugation involves linking molecules, such as drugs or probes, to biomolecules like proteins or DNA. researchgate.net The nitrobenzyl moiety is a powerful tool in this field for creating "caged" bioconjugates. nih.gov In this approach, a biologically active molecule is attached to a nitrobenzyl derivative, rendering it temporarily inactive. researchgate.net The active molecule can then be released at a specific time and location by exposing the conjugate to light, typically in the UV range. nih.govupenn.edu This technique provides precise control over biological processes for research purposes. researchgate.net

This same light-responsive property is being exploited to create advanced "smart" or bio-responsive materials. mdpi.combohrium.com Researchers have incorporated ortho-nitrobenzyl (o-NB) derivatives into polymer networks, such as hydrogels. mdpi.comresearchgate.net These materials can change their properties upon light exposure. bohrium.com For example, a hydrogel containing o-NB linkers can be designed to degrade and dissolve when irradiated, releasing encapsulated cells or therapeutic proteins. nih.gov This technology holds promise for applications in tissue engineering and regenerative medicine. researchgate.net

Rational Design of Light-Triggered Drug Delivery Systems

A significant application of nitrobenzyl chemistry is in the rational design of light-triggered drug delivery systems. nih.govharvard.edu The core principle involves creating a prodrug by linking a therapeutic agent to a photocleavable nitrobenzyl group. researchgate.net This "caged" drug remains inactive until it reaches the target tissue, where it is activated by a focused light source. researchgate.netnih.gov

This strategy offers several key advantages:

Spatiotemporal Control : Light provides an external, non-invasive trigger that allows for the precise control of where and when a drug is released. researchgate.netnih.gov

Reduced Side Effects : By keeping the drug inactive until it reaches its target, systemic toxicity and off-target effects can be minimized. rsc.org

Overcoming Drug Resistance : On-demand release can achieve high local concentrations of a drug, potentially overcoming resistance mechanisms.

Researchers have successfully used o-nitrobenzyl groups to cage a variety of molecules, from cancer therapeutics to agrochemicals. researchgate.netnih.gov For example, o-nitrobenzyl linkers have been incorporated into DNA nanocages to act as efficient carriers for the triggered release of bioactive proteins. nih.gov While much of this work uses UV light, efforts are underway to develop systems that respond to near-infrared (NIR) light, which can penetrate deeper into biological tissues. nih.govnih.gov

Table 2: Examples of Photo-responsive Systems Using Nitrobenzyl Derivatives

System Type Trigger Released Cargo Potential Application
Polymer Hydrogel UV Light Biomolecules (e.g., proteins) Tissue Engineering, Regenerative Medicine nih.gov
Liposomes UV Light Drug molecules Targeted Cancer Therapy nih.gov
DNA Nanocages UV Light Bioactive proteins Protein Therapeutics nih.gov

| Caged Prodrugs | UV/NIR Light | Small molecule drugs | Controlled Chemotherapy researchgate.netnih.gov |

Synthesis and Application in Drug Discovery and Development

This compound serves as a crucial intermediate and building block in organic synthesis and pharmaceutical research. chemimpex.com Its chemical structure, featuring a reactive bromomethyl group and an electron-withdrawing nitro group, makes it a versatile reagent for constructing more complex molecules. chemimpex.com

In drug discovery, the nitroaromatic scaffold is present in a wide range of biologically active compounds and approved drugs. nih.govnih.gov The nitro group can be a critical pharmacophore or can be chemically reduced to an amino group, opening pathways to diverse molecular architectures. unisi.it Compounds like this compound are used to introduce the substituted benzyl (B1604629) moiety into potential drug candidates to modulate their pharmacological properties. chemimpex.com The addition of a methyl group, for instance, can influence a molecule's potency, solubility, and metabolic stability. mdpi.com

The synthesis of derivatives often involves nucleophilic substitution reactions, where the bromine atom is displaced by various nucleophiles (e.g., amines, alcohols, thiols) to build larger, more complex structures. chemimpex.com This versatility makes it a valuable tool for medicinal chemists aiming to create libraries of compounds for screening and to optimize lead compounds in the drug development pipeline. chemimpex.comnih.gov

Q & A

Q. What are the established synthetic routes for 3-methyl-4-nitrobenzyl bromide, and how can reaction yields be optimized?

Methodological Answer: A common synthesis involves nucleophilic substitution. For example, this compound can be synthesized by reacting 5-methyl-1,3,4-thiadiazole-2-thiol with this compound in dry acetonitrile under basic conditions (e.g., anhydrous K₂CO₃) at room temperature for 5 hours. Post-reaction filtration and solvent evaporation yield a crude product, which is recrystallized from ethanol to achieve a 52% yield .

Key Optimization Parameters:

ParameterConditionImpact on Yield
SolventDry acetonitrilePrevents hydrolysis
BaseAnhydrous K₂CO₃Facilitates deprotonation
Reaction Time5 hoursEnsures completion
PurificationEthanol recrystallizationRemoves impurities

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer: Recrystallization from hot ethanol is effective for purifying this compound. Slow evaporation of ethanol at room temperature produces high-purity crystals suitable for X-ray diffraction studies. For lab-scale purification, column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3) can separate byproducts .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • 1H-NMR : Signals for aromatic protons appear δ 6.30–8.00 ppm, while methyl groups resonate at δ 2.00–2.50 ppm.
  • X-ray Crystallography : Resolves crystal packing (e.g., C–H···O and C–H···π interactions) and confirms molecular geometry (e.g., dihedral angles between aromatic rings: 70.8° in major crystal component) .
  • Elemental Analysis : Validate purity by matching calculated vs. observed C, H, N, and Br percentages.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: X-ray diffraction reveals disorder in crystal structures (e.g., 180° rotation of the 3-methyl-4-nitrophenyl unit in minor vs. major components). Refinement software (e.g., SHELX) models site-occupancy ratios (0.629:0.371) and quantifies torsional deviations (e.g., nitro group twist: O2–N3–C3–C2 = 8.4° in major component). This clarifies steric effects influencing reactivity .

Key Crystallographic Metrics:

ParameterMajor ComponentMinor Component
Dihedral Angle (Thiadiazole-Benzene)70.8°74.9°
C–H···O Distance3.005 ÅN/A

Q. What mechanistic insights guide the design of reactions involving this compound?

Methodological Answer: The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the benzyl bromide. Kinetic studies (e.g., monitoring SN2 reactivity via ¹H-NMR) can assess steric hindrance from the methyl group. Computational tools (DFT) model transition states to predict regioselectivity in nucleophilic substitutions .

Q. How can capillary electrophoresis (CE) optimize bromide quantification in reaction mixtures?

Methodological Answer: CE with direct UV detection separates bromide ions from chloride and other anions. Use a borate buffer (pH 9.2) and a voltage of 20 kV for high-resolution peaks. Statistical experimental design (e.g., central composite design) optimizes buffer ionic strength and injection volume to mitigate matrix effects (e.g., chloride antistacking) .

CE Optimization Table:

FactorOptimal ValueEffect on Resolution
Buffer pH9.2Enhances mobility
Voltage20 kVReduces run time
Injection Volume10 nLPrevents overloading

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., Gaussian for IR vibrational modes).
  • Dynamic NMR : Resolve conformational exchange broadening by varying temperature.
  • Isotopic Labeling : Use ¹³C-labeled compounds to confirm carbon assignments in complex spectra .

Q. What strategies improve the stability of this compound during storage?

Methodological Answer:

  • Storage Conditions : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis and photodegradation.
  • Stabilizers : Add molecular sieves (3Å) to adsorb moisture.
  • Periodic Purity Checks : Monitor via TLC (Rf = 0.5 in hexane/EtOAc 7:3) and ¹H-NMR for decomposition byproducts (e.g., nitro group reduction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.